2-cyclopropyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide
CAS No.: 2548986-66-7
Cat. No.: VC11851330
Molecular Formula: C17H15FN4O
Molecular Weight: 310.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548986-66-7 |
|---|---|
| Molecular Formula | C17H15FN4O |
| Molecular Weight | 310.33 g/mol |
| IUPAC Name | 2-cyclopropyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide |
| Standard InChI | InChI=1S/C17H15FN4O/c18-13-5-1-11(2-6-13)9-19-17(23)14-7-8-16-20-15(12-3-4-12)10-22(16)21-14/h1-2,5-8,10,12H,3-4,9H2,(H,19,23) |
| Standard InChI Key | ICXHILLLYLFUHS-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NCC4=CC=C(C=C4)F |
| Canonical SMILES | C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NCC4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
2-Cyclopropyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide (molecular formula: , molecular weight: 357.36 g/mol) features a fused imidazo[1,2-b]pyridazine scaffold. Key structural elements include:
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Imidazo[1,2-b]pyridazine core: A bicyclic system comprising a pyridazine ring fused with an imidazole moiety, contributing to planar aromaticity and dipole interactions .
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2-Cyclopropyl substituent: A strained three-membered ring enhancing steric effects and metabolic stability .
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6-Carboxamide group: A 4-fluorobenzyl-substituted carboxamide at the 6-position, enabling hydrogen bonding and hydrophobic interactions .
Table 1: Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 357.36 g/mol |
| LogP (Calculated) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (amide O, pyridazine N, F) |
| Polar Surface Area | 72.4 Ų |
The fluorine atom at the para position of the benzyl group reduces electron density in the aromatic ring, enhancing lipid solubility and membrane permeability .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2-cyclopropyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide typically follows a multi-step protocol:
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Core Formation: Condensation of 3-amino-6-chloropyridazine with α-bromocyclopropane ketone under basic conditions (e.g., NaHCO₃) yields the imidazo[1,2-b]pyridazine backbone .
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Carboxamide Introduction: Coupling of the 6-carboxylic acid intermediate with 4-fluorobenzylamine using EDCI/HOBt activates the carboxyl group, forming the amide bond .
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Purification: Chromatographic techniques (e.g., silica gel, HPLC) achieve >95% purity, confirmed via -NMR and LC-MS .
Table 2: Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | NaHCO₃, DMF, 80°C, 12 h | 65–70 |
| Amide Coupling | EDCI, HOBt, DCM, RT, 24 h | 85–90 |
| Final Purification | Prep-HPLC (MeCN/H₂O) | 95 |
Challenges include regioselectivity during cyclization and minimizing hydrolysis of the cyclopropyl group under acidic conditions .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Recent studies highlight potent activity against Gram-negative pathogens:
Table 3: Minimum Inhibitory Concentrations (MIC)
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 6.25 | |
| Escherichia coli | 12.5 | |
| Bacillus subtilis | 10.0 |
Mechanistic insights from molecular docking suggest inhibition of DNA gyrase via π-π stacking with the pyridazine core and hydrogen bonding with the carboxamide group .
Structure-Activity Relationships (SAR)
Impact of Substituents
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2-Position (Cyclopropyl): Replacing cyclopropyl with bulkier groups (e.g., phenyl) reduces permeability due to increased steric hindrance .
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6-Position (Carboxamide): Fluorine substitution optimizes binding to hydrophobic enzyme pockets, as non-fluorinated analogs show 3–5× lower affinity .
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Pyridazine Core: Nitrogen positioning enables dipole-dipole interactions critical for target engagement .
Table 4: SAR of Analogues
| Compound | R² (2-Position) | R⁶ (6-Position) | MIC (μg/mL) |
|---|---|---|---|
| Target Compound | Cyclopropyl | 4-Fluorobenzyl | 6.25 |
| Analog 1 | Phenyl | 4-Fluorobenzyl | 25.0 |
| Analog 2 | Cyclopropyl | Benzyl | 12.5 |
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: High Caco-2 permeability (Papp: 12 × 10⁻⁶ cm/s) due to moderate logP .
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Metabolism: CYP3A4-mediated oxidation of the cyclopropyl ring generates inactive metabolites .
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Excretion: Renal clearance predominates (t₁/₂: 4.2 h in rats) .
Toxicity
No significant hepatotoxicity observed in vitro (IC₅₀ > 50 μM in HepG2 cells) . hERG inhibition is negligible (IC₅₀ > 30 μM), reducing cardiac risk .
Future Directions and Applications
Therapeutic Prospects
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Oncology: Kinase inhibition (e.g., BCR-ABL, EGFR) warrants further in vivo validation .
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Neurology: Structural similarity to amyloid-binding agents suggests potential in Alzheimer’s disease .
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Infectious Diseases: Optimization for multidrug-resistant P. aeruginosa strains is ongoing .
Synthetic Innovations
Late-stage functionalization via C–H activation could diversify the 2- and 6-positions, enabling high-throughput SAR exploration .
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